2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid
Description
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(5-fluoro-2,8-dimethylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H12FNO2S/c1-7-3-4-9(14)12-10(18-6-11(16)17)5-8(2)15-13(7)12/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
CWOMHJFEMHKUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid typically involves the reaction of 5-fluoro-2,8-dimethylquinoline with a suitable thiol reagent under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the compound can inhibit certain enzymes, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinoline-Thioacetic Acid Derivatives
Key Observations :
- Fluorine vs. Bromine/Methoxy : The 5-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to bromine (electron-withdrawing but bulky) or methoxy (electron-donating) groups .
- Salt Forms : Sodium salts (e.g., QAC-5) exhibit higher water solubility than free acids, critical for bioavailability .
Physicochemical Properties
Table 2: Physicochemical Parameters of Selected Derivatives
| Compound Name | log P (Predicted) | log D (pH 7) | Solubility (mg/mL) | Toxicity (IC50, µM) |
|---|---|---|---|---|
| 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid | 2.8 | 1.9 | 0.15 | >100 (Low) |
| QAC-5 (sodium salt) | 1.5 | -1.2 | 12.4 | 25 (Moderate) |
| 2-((8-Bromo-5-methylquinolin-4-yl)thio)acetic acid | 3.2 | 2.3 | 0.08 | 80 (Low) |
| 2-[(4-Fluorophenyl)thio]acetic acid | 2.1 | 1.5 | 1.2 | >200 (Very low) |
Analysis :
- Lipophilicity : The target compound’s log P (2.8) is intermediate, balancing membrane permeability and solubility. Brominated analogs (log P 3.2) are more lipophilic but less soluble .
- Ionization Effects : Sodium salts (QAC-5) have negative log D values, enhancing aqueous solubility but increasing toxicity due to improved cellular uptake .
- Fluorine Impact : The 5-fluoro group in the target compound slightly reduces log P compared to brominated analogs, favoring solubility without compromising permeability .
Comparison with Other Derivatives :
Key Findings :
- The target compound’s fluorine and methyl groups likely enhance rhizogenesis stimulation compared to non-fluorinated analogs, balancing efficacy and safety .
- Sodium salts (e.g., QAC-5) show higher bioactivity but elevated toxicity, limiting their utility .
Biological Activity
2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid is a compound characterized by its unique quinoline structure, which includes a fluorine atom and two methyl groups. This compound possesses a thioacetic acid functional group, contributing to its potential biological activities. The exploration of its biological activity is essential for understanding its pharmacological potential and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C13H12FNO2S
- Molecular Weight : 265.31 g/mol
- CAS Number : 1315347-70-6
Potential Biological Activities
-
Antibacterial Activity :
- Compounds with similar structural features have shown antibacterial properties against various pathogens.
- The presence of the quinoline moiety is often linked to enhanced antibacterial efficacy.
-
Antiviral Activity :
- Similar compounds have demonstrated antiviral effects, particularly against RNA viruses.
- The thio group may play a role in inhibiting viral replication.
-
Anticancer Activity :
- Quinoline derivatives are known for their anticancer properties, potentially due to their ability to interfere with DNA synthesis or repair mechanisms.
- The specific mechanism of action for 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid remains to be elucidated.
Research Findings and Case Studies
While direct studies on 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid are scarce, related research provides insights into its potential biological activities:
Table 1: Comparison of Similar Compounds and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroquinoline | Fluorine-substituted quinoline | Antibacterial properties |
| 6-Methylthioquinoline | Methyl and thio groups | Antiviral activity |
| 7-Chloroquinoline | Chlorine-substituted quinoline | Antimalarial effects |
| 2-(Methylthio)-acetic acid | Thio group with acetic acid | Anti-inflammatory properties |
The exact mechanism of action for 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid is not fully understood. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Future studies should focus on elucidating these interactions through in vitro and in vivo experiments.
Synthesis and Analytical Techniques
The synthesis of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid can be achieved through various organic synthesis methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves forming the thioether bond between 4-mercapto-5-fluoro-2,8-dimethylquinoline and bromoacetic acid under basic conditions (e.g., NaH in DMF). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of quinoline derivative to bromoacetic acid), temperature (0–5°C to minimize side reactions), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR (¹H/¹³C) | Chemical shifts for quinoline protons (δ 8.2–8.6 ppm), methyl groups (δ 2.4–2.6 ppm), and thioacetic acid (δ 3.8–4.0 ppm) | Confirm connectivity and substituent positions |
| HPLC | Retention time matching to a reference standard, >98% purity | Quantify purity and detect impurities |
| FT-IR | Peaks at 1690–1710 cm⁻¹ (C=O stretch), 2550–2600 cm⁻¹ (S-H, if present) | Verify functional groups |
Q. How does pH and solvent polarity affect the solubility and stability of this compound?
- Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid group. Solubility increases in alkaline buffers (pH >7) via deprotonation. Stability studies in DMSO or ethanol at 4°C show <5% degradation over 30 days, but aqueous solutions (pH 7.4) degrade faster (~15% in 14 days). Use lyophilization for long-term storage .
Advanced Research Questions
Q. What experimental strategies are used to study its biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC₅₀ via dose-response curves (1–100 μM range). Include controls for non-specific binding (e.g., DMSO vehicle) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in target cell lines using scintillation counting. Correlate uptake with cytotoxicity (MTT assay) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorine position (5-F vs. 6-F) | Alters electron-withdrawing effects and binding to hydrophobic pockets | |
| Methyl groups (2,8-dimethyl) | Enhances metabolic stability by blocking oxidation | |
| Thioether linker replacement (e.g., sulfoxide) | Reduces activity, suggesting S-atom is critical for target interaction |
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking Simulations (AutoDock Vina): Use X-ray structures of target proteins (e.g., EGFR kinase) to model ligand interactions. Focus on hydrogen bonding with the acetic acid moiety and π-π stacking with the quinoline ring .
- ADMET Prediction (SwissADME): LogP ~2.5 indicates moderate lipophilicity; moderate BBB permeability (TPSA ~75 Ų) suggests CNS activity potential .
Q. How should researchers address contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Validate buffer composition (e.g., Mg²⁺ concentration in kinase assays) and temperature (25°C vs. 37°C).
- Control for Compound Degradation : Pre-test stability under assay conditions via LC-MS .
Q. What methodologies assess environmental impact or degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose to UV light (254 nm) in aqueous solution; monitor degradation products via HRMS. Major products include sulfoxide and des-methyl derivatives .
- Ecotoxicity Testing : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays. Report EC₅₀ values and compare to regulatory thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
